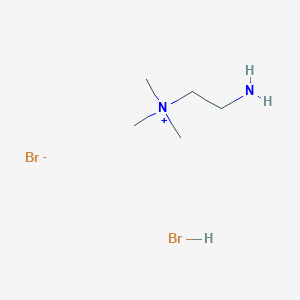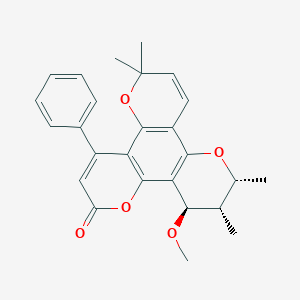
1,1,1-Trifluorodecane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluorodecane-2,4-dione is a fluorinated organic compound with the molecular formula C10H15F3O2. It is a member of the β-diketone family, characterized by the presence of two carbonyl groups (C=O) separated by a methylene group (CH2). This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trifluorodecane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with a suitable alkylating agent under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1,1,1-Trifluoroacetone and an alkylating agent (e.g., alkyl halide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Procedure: The base deprotonates the 1,1,1-trifluoroacetone, generating a nucleophilic enolate intermediate. This intermediate then reacts with the alkyl halide to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluorodecane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1,1,1-Trifluorodecane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluorodecane-2,4-dione involves its interaction with molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its fluorinated nature enhances its lipophilicity, allowing it to interact with lipid membranes and modulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: A shorter-chain analog with similar chemical properties.
Hexafluoroacetylacetone: A compound with six fluorine atoms, offering different reactivity and stability.
Acetylacetone: A non-fluorinated analog with distinct chemical behavior.
Uniqueness
1,1,1-Trifluorodecane-2,4-dione is unique due to its specific chain length and the presence of three fluorine atoms. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and reactivity, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
332-82-1 |
|---|---|
Fórmula molecular |
C10H15F3O2 |
Peso molecular |
224.22 g/mol |
Nombre IUPAC |
1,1,1-trifluorodecane-2,4-dione |
InChI |
InChI=1S/C10H15F3O2/c1-2-3-4-5-6-8(14)7-9(15)10(11,12)13/h2-7H2,1H3 |
Clave InChI |
UVLGAJSKYICIQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


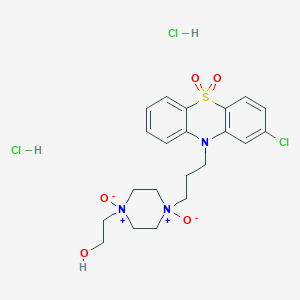
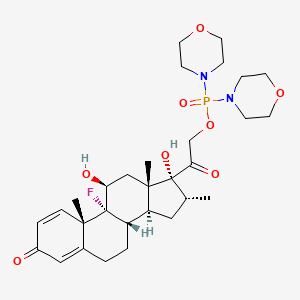

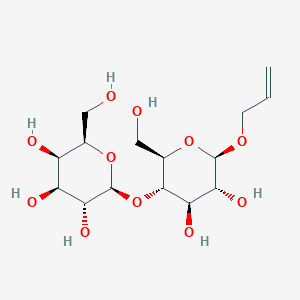
![(2S,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13421823.png)
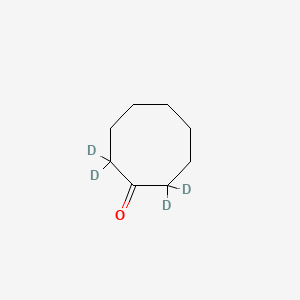
![5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B13421829.png)
![6,7-dihydroxy-14-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B13421830.png)

![(1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde](/img/structure/B13421837.png)
![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421838.png)

